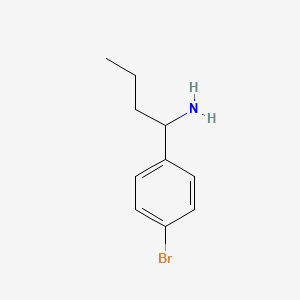

![molecular formula C14H15ClN2O3S2 B2934571 2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198053-85-7](/img/structure/B2934571.png)

2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

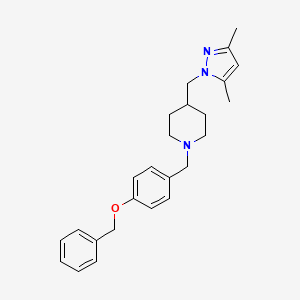

The compound “2-((1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a chloro-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and pyrrolidine rings, which are five-membered rings containing nitrogen and sulfur (thiazole) or just nitrogen (pyrrolidine). The sulfonyl group would add polarity to the molecule, and the chloro-methylphenyl group would contribute to the molecule’s overall shape and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonyl group could potentially undergo substitution reactions, and the pyrrolidine ring might be involved in ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Anticancer Agents : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share a thematic structural motif with the compound of interest, has been explored for their potential as anticancer agents. These compounds are studied for their ability to target cancer cell lines, showing moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial and Cytotoxic Activities : Research on sulfonamidomethane linked heterocycles has revealed that certain compounds demonstrate appreciable cytotoxic activity on A549 lung carcinoma cells, suggesting their potential use as lead compounds in cancer therapy. Additionally, antimicrobial activities against Pseudomonas aeruginosa and Penicillium chrysogenum were observed, indicating broad-spectrum biological relevance (Swapna et al., 2013).

Chemical Reactivity and Applications

Photoluminescent Materials : A study on 3,5-dihydro-5-oxo-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPA) has showcased the synthesis of high photoluminescent materials which could be utilized as ratiometric sensors for free chlorine. This highlights the versatility of thiazolo-pyridine derivatives in developing novel sensing materials with high quantum yield and selectivity (Fang et al., 2017).

Antimicrobial Agents : The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been aimed at creating effective antibacterial agents. These efforts have led to the discovery of compounds with significant activities against both saprophytic (Escherichia coli) and parasitic (Xanthomonas citri) bacterial strains, as well as against saprophytic (Aspergillus fumigatus) and phytopathogenic fungi (Rhizoctonia solani and Fusarium oxysporum), underscoring the potential of such molecules in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have target selectivity, which means they can interact with specific biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been found to have various biological effects, depending on their specific structure and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the reaction conditions can influence the synthesis and functionalization of compounds with a pyrrolidine ring .

Propiedades

IUPAC Name |

2-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S2/c1-10-2-3-12(8-13(10)15)22(18,19)17-6-4-11(9-17)20-14-16-5-7-21-14/h2-3,5,7-8,11H,4,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAYCFKQQZQJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

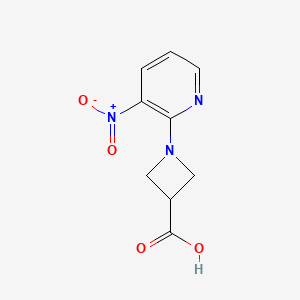

![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)

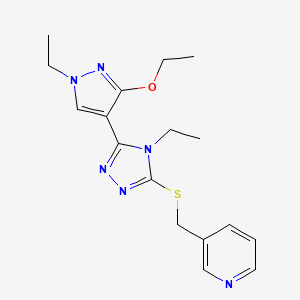

![3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934490.png)

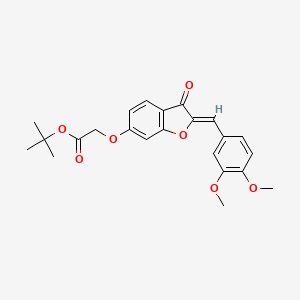

![Ethyl 2-cyano-3-[(3-ethoxyphenyl)amino]propanoate](/img/structure/B2934492.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2934498.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)

![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2934503.png)

![N-cyclopropyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2934504.png)

![4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2934506.png)